Thieno[3,2-b]thiophene-2-sulfonamide
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Overview
Description
Thieno[3,2-b]thiophene-2-sulfonamide is a heterocyclic compound that features a fused ring system consisting of thiophene and thieno rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic vapor-phase reactions. For instance, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Scientific Research Applications
Thieno[3,2-b]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Thieno[3,2-b]thiophene-2-sulfonamide can be compared with other similar compounds, such as:
Thieno[2,3-b]thiophene: Another fused thiophene derivative with different electronic properties.
Thieno[3,2-b]phosphole: A compound with a similar fused ring system but containing a phosphorus atom, used in optoelectronic applications.
Thieno[3,2-b]thiophene-fused BODIPYs: Compounds with extended π-conjugation, used in near-infrared applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications across various scientific domains.
Properties
Molecular Formula |
C6H5NO2S3 |
---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C6H5NO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H2,7,8,9) |
InChI Key |
JAYUOYVAGUBEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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